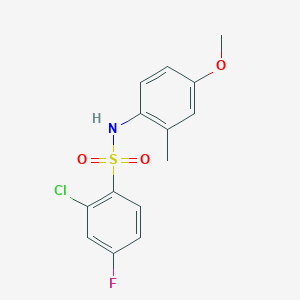![molecular formula C11H14N6O3 B10963028 1-methyl-4-nitro-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B10963028.png)
1-methyl-4-nitro-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-nitro-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-nitro-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method starts with the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid using concentrated nitric and sulfuric acids . The nitration reaction is carried out at elevated temperatures, followed by purification through crystallization from acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-nitro-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and strong acids (e.g., sulfuric acid) are used under controlled conditions.
Major Products
Reduction: The reduction of the nitro group yields 1-methyl-4-amino-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide.
Substitution: Electrophilic substitution reactions can produce various derivatives depending on the substituent introduced.
Scientific Research Applications
1-methyl-4-nitro-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-methyl-4-nitro-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
- 1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine
Uniqueness
1-methyl-4-nitro-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H14N6O3 |
|---|---|
Molecular Weight |
278.27 g/mol |
IUPAC Name |
1-methyl-4-nitro-N-(3-pyrazol-1-ylpropyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H14N6O3/c1-15-8-9(17(19)20)10(14-15)11(18)12-4-2-6-16-7-3-5-13-16/h3,5,7-8H,2,4,6H2,1H3,(H,12,18) |
InChI Key |
VAAZMESBCPAIKK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCCCN2C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10962948.png)
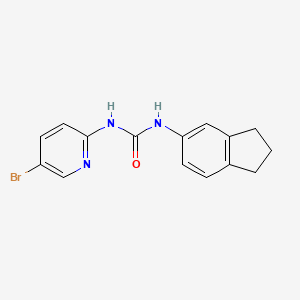
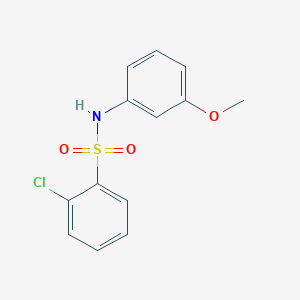


![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole](/img/structure/B10962969.png)
![N-(4-methoxy-2-methylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10962972.png)
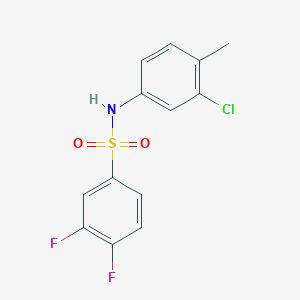
![3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10962981.png)
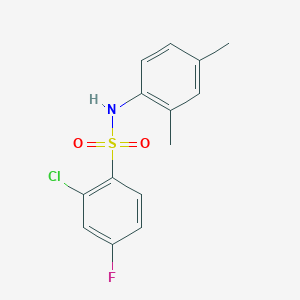
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B10962993.png)

![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10963024.png)
